2-Propanol, 1,1'-(decylimino)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,1’-(decylimino)bis- is a chemical compound with the molecular formula C16H35NO2 and a molecular weight of 273.459 . It is known for its unique structure, which includes a decylimino group attached to two propanol molecules. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Propanol, 1,1’-(decylimino)bis- involves several steps. One common method includes the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide in a high-pressure reactor . The reaction conditions typically involve maintaining a pressure of 0.1-1.0 Mpa and a temperature of 60-80°C. After the addition of propylene oxide, the temperature is raised to 80-100°C, and the reaction is allowed to proceed for 1-5 hours. The final product is obtained through rectification.
Analyse Chemischer Reaktionen
2-Propanol, 1,1’-(decylimino)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,1’-(decylimino)bis- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in polymerization reactions . In biology, it serves as a stabilizer for enzymes and proteins. In medicine, it is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical compounds. Industrially, it is used in the production of polyurethane foams and as a surfactant in cleaning products.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,1’-(decylimino)bis- involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in catalysis and signal transduction.
Vergleich Mit ähnlichen Verbindungen
2-Propanol, 1,1’-(decylimino)bis- can be compared with similar compounds such as 1,3-BIS-(DIETHYLAMINO)-2-PROPANOL and Diisopropanolethanolamine . These compounds share similar structural features but differ in their specific functional groups and applications. For example, 1,3-BIS-(DIETHYLAMINO)-2-PROPANOL is used primarily as a reagent in organic synthesis, while Diisopropanolethanolamine is used in the synthesis of dendritic polymers. The unique decylimino group in 2-Propanol, 1,1’-(decylimino)bis- provides it with distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
65086-46-6 |
---|---|
Molekularformel |
C16H35NO2 |
Molekulargewicht |
273.45 g/mol |
IUPAC-Name |
1-[decyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C16H35NO2/c1-4-5-6-7-8-9-10-11-12-17(13-15(2)18)14-16(3)19/h15-16,18-19H,4-14H2,1-3H3 |
InChI-Schlüssel |
BVNRDHVWLFPWFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CC(C)O)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.